molecular formula C7H3ClFNS B1593345 1-Chloro-3-fluoro-2-isothiocyanatobenzene CAS No. 899806-25-8

1-Chloro-3-fluoro-2-isothiocyanatobenzene

Cat. No. B1593345
CAS RN: 899806-25-8
M. Wt: 187.62 g/mol
InChI Key: DFQHWRCYXUNZDH-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-isothiocyanatobenzene is a chemical compound . It is used in many scientific experiments due to its unique properties.

Scientific Research Applications

Building Blocks for Pharmaceutical and Agricultural Research

1-Chloro-3-fluoro-2-isothiocyanatobenzene and its derivatives serve as essential building blocks in the pharmaceutical and agricultural sectors. Research illustrates the utility of similar compounds in the synthesis of naphthalene derivatives, which are valuable for their unique substituent patterns. These derivatives are crucial in designing pharmaceuticals and agricultural chemicals, indicating a significant role for chloro-fluoro compounds in developing various industrial chemicals (Masson & Schlosser, 2005).

Spectroscopy and Material Analysis

The compound and its related halogenated benzenes are subjects of extensive spectroscopic analysis. Studies involving FTIR and FT-Raman spectral investigations provide detailed insights into the vibrational dynamics of molecules like 2-chloro-1,3-dibromo-5-fluorobenzene. Such investigations are fundamental in understanding the molecular structure and interactions, crucial for material science and chemical engineering (Ilango et al., 2008).

Analyzing Isotopic Abundance in Chemical Synthesis

Research into isotopic abundance ratios of PM+1/PM, PM+2/PM, and PM+3/PM in related chloro-fluoro compounds like 1-Chloro-3-Nitrobenzene (3-CNB) underlines the importance of these measurements in biochemistry, agriculture, and food authenticity. Such studies showcase the potential of this compound in similar fields, providing insights into altered physicochemical properties, binding energy, and reaction rates which are pivotal for designing industrial chemicals (Trivedi et al., 2016).

Chemical Reactions and Catalysis

The compound's derivatives are also integral in studying chemical reactions and catalysis. For example, the synthesis of 3-Chloro-4-fluoroaniline from related compounds illustrates the catalysts' roles and the factors influencing hydrogenation processes. This knowledge is vital in fine-tuning chemical reactions for industrial applications, such as creating high-purity substances used in pharmaceuticals and agriculture (Wen-xia, 2014).

Safety and Hazards

1-Chloro-3-fluoro-2-isothiocyanatobenzene may pose several hazards. It is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .

Mechanism of Action

Target of Action

The primary targets of isothiocyanates, such as 2-chloro-6-fluorophenyl isothiocyanate, are often proteins and enzymes in biological systems . Isothiocyanates have been reported to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects .

Mode of Action

Isothiocyanates interact with their targets through a process known as covalent modification. This involves the formation of a bond between the isothiocyanate and a specific site on the target molecule, often a protein or enzyme. This modification can alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

Isothiocyanates can affect various biochemical pathways. For example, they have been shown to inhibit the activity of certain enzymes, disrupt cell signaling pathways, and induce cell cycle arrest and apoptosis in cancer cells

Pharmacokinetics

Isothiocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound and its ability to reach its targets.

Result of Action

The molecular and cellular effects of 2-chloro-6-fluorophenyl isothiocyanate’s action would depend on its specific targets and the nature of its interactions with these targets. Given the broad range of effects associated with isothiocyanates, potential outcomes could include changes in enzyme activity, alterations in cell signaling, and effects on cell growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-6-fluorophenyl isothiocyanate. For example, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets. Additionally, the presence of other molecules in the environment can influence the compound’s action, either by competing for the same targets or by modifying the targets or the compound itself .

properties

IUPAC Name

1-chloro-3-fluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQHWRCYXUNZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650246
Record name 1-Chloro-3-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

899806-25-8
Record name 1-Chloro-3-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluorophenylisothiocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluorobenzenamine (5.0 g, 34 mmol) in chlorobenzene (52 mL) was added carbonothioic dichloride (thiophosgene) (5.1 g, 45 mmol) and DMF (0.27 mL). The reaction mixture was refluxed for 2 h and then concentrated to leave the title compound as a brown oil (6.15 g), which was used in Step C without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-6-fluoro-phenylamine (400 mg, 2.8 mmol), thiocarbonic acid O,O-dipyridin-2-yl ester (650 mg, 2.8 mmol) and TEA (840 μL, 6.0 mmol) in 5 mL THF was stirred overnight at 50° C. The mixture was heated to 65° C. and stirred for further 5 h. The mixture was concentrated i.vac. The residue was purified by chromatography on HPLC (C-18 Symmetry, eluent gradient: water+0.15% HCOOH+15-100% acetonitrile).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
840 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2-chloro-6-fluoro aniline (3.0 g, 19.35 mmol), thiophosgene (5.01 g, 43.47 mmol) and N-ethyl di-isopropyl amine (8.0 g, 64.00 mmol) to afford 1.0 g of the desired product. 1HNMR (DMSO-d6): δ 7.26 (m, 2H), 7.06 (t, J=9.6 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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